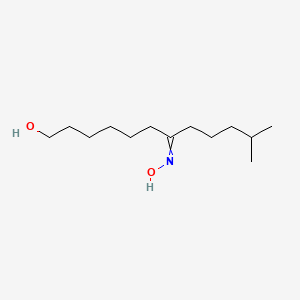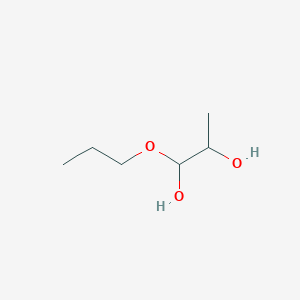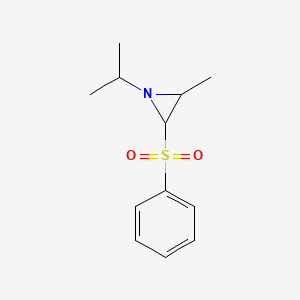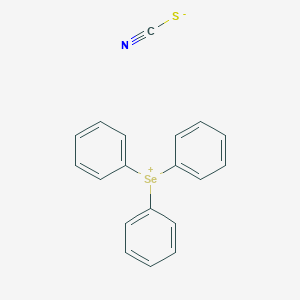
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a heptan-2-yl group, an oxo group, and two phenyl groups. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The general reaction scheme is as follows:
Preparation of Chlorophosphine: The starting material, chlorophosphine, is prepared by reacting phosphorus trichloride with the desired organic groups.
Reaction with Grignard Reagent: The chlorophosphine is then reacted with a Grignard reagent (e.g., heptan-2-ylmagnesium bromide) under anhydrous conditions to form the desired tertiary phosphine.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The key factors in industrial production include:
Reaction Scale-Up: Ensuring that the reaction conditions are optimized for large-scale production.
Purification: Employing techniques such as distillation and recrystallization to obtain high-purity products.
Safety and Environmental Considerations: Implementing measures to handle and dispose of hazardous materials safely.
Análisis De Reacciones Químicas
Types of Reactions
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.
Diallylphenylphosphine: A phosphine with two allyl groups and one phenyl group.
Uniqueness
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the heptan-2-yl group and the oxo group, which confer distinct reactivity and properties compared to other tertiary phosphines. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Propiedades
Número CAS |
63103-37-7 |
|---|---|
Fórmula molecular |
C19H25OP |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[heptan-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H25OP/c1-3-4-7-12-17(2)21(20,18-13-8-5-9-14-18)19-15-10-6-11-16-19/h5-6,8-11,13-17H,3-4,7,12H2,1-2H3 |
Clave InChI |
IIXVKZBXONMBPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
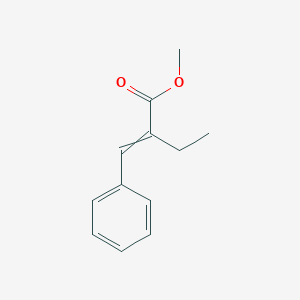

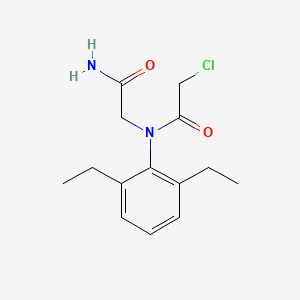

![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
